1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3,8-dioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromomethyl group and a dioxabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 5-(bromomethyl)cycloheptene using tributyltin hydride, which results in the formation of the bicyclo[3.2.1]octane structure . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated into the industrial process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Cycloaddition Reactions: The compound can participate in intramolecular cycloaddition reactions, such as the nitrone cycloaddition, to form complex bicyclic structures.
Common Reagents and Conditions:
Tributyltin Hydride: Used in the reduction of bromomethyl groups.
N-Substituted Hydroxylamine Hydrochlorides: Employed in nitrone cycloaddition reactions.
Major Products Formed:
Bicyclo[3.2.1]octane Derivatives: Formed through reduction and substitution reactions.
Isoxazolidines: Formed through nitrone cycloaddition reactions.
Scientific Research Applications
1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane involves its ability to undergo various chemical reactions, such as substitution and cycloaddition. The bromomethyl group acts as a reactive site for nucleophilic attack, while the bicyclic framework provides structural stability and rigidity. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Bicyclo[3.2.1]octane: A simpler analog without the bromomethyl and dioxabicyclo groups.
Uniqueness: 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane is unique due to the presence of both a bromomethyl group and a dioxabicyclo[3.2.1]octane framework. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C7H11BrO2 |
---|---|
Molecular Weight |
207.06 g/mol |
IUPAC Name |
1-(bromomethyl)-3,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11BrO2/c8-4-7-2-1-6(10-7)3-9-5-7/h6H,1-5H2 |
InChI Key |
CEFJOTGJNNUGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COCC1O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.